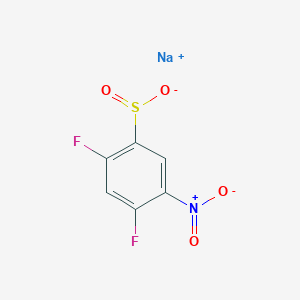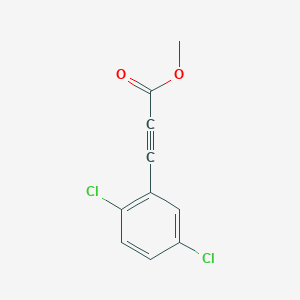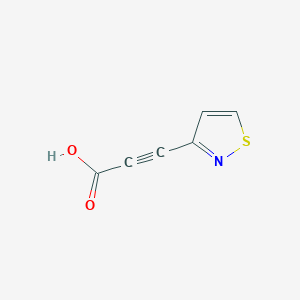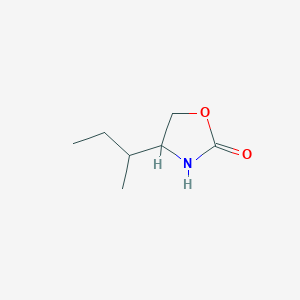
2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine is an organic compound with the molecular formula C12H18N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is of interest due to its unique structure, which includes a pyridine ring substituted with a methyl group and a cyclopentyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with 3-methylcyclopentylamine under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product. Additionally, purification steps, such as distillation or crystallization, are employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Major Products
Oxidation: Pyridine N-oxides
Reduction: Reduced amine derivatives
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Explored for its potential use in treating various medical conditions. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects.
Industry: Employed in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can influence signal transduction pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine can be compared with other similar compounds, such as:
2-methylpyridine: Lacks the cyclopentyl group, resulting in different chemical and biological properties.
3-methylcyclopentylamine: Lacks the pyridine ring, leading to distinct reactivity and applications.
Pyridine N-oxides:
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-methyl-N-(3-methylcyclopentyl)pyridin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-9-5-6-11(8-9)14-12-4-3-7-13-10(12)2/h3-4,7,9,11,14H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
WFIUOHKGILBDNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)NC2=C(N=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


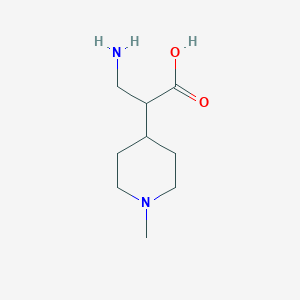

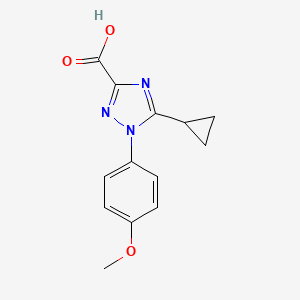
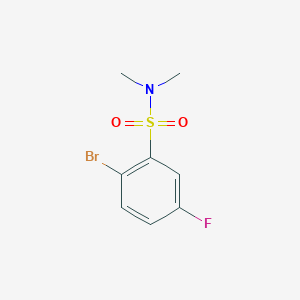
![6-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13193168.png)
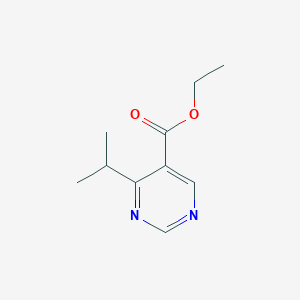
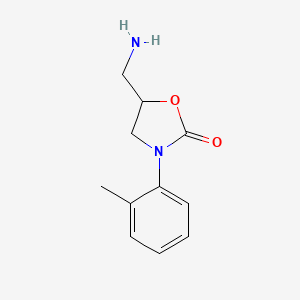
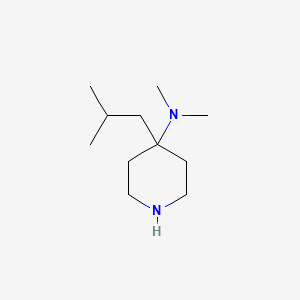
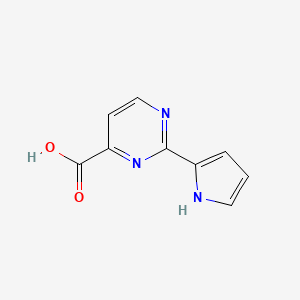
![6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13193191.png)
